REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][C:8](=O)[CH3:9])=[CH:3][CH:2]=1.[CH3:11][C:12](=[CH2:16])[C:13]([NH2:15])=[O:14].[K].CC(C)([O-])C>O1CCOCC1>[CH3:11][CH:12]1[CH2:16][C:7]([C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)=[C:8]([CH3:9])[NH:15][C:13]1=[O:14] |f:2.3,^1:16|
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)CC(C)=O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)N)=C
|
Name
|
potassium tert.-butoxide
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[K].CC(C)([O-])C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 40 minutes during which time
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated on a steam bath for 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
stripped to dryness on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
To the residue was added 200 ml of water
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with chloroform (two 300 ml portions)
|
Type
|
DISSOLUTION
|
Details
|
The gummy solid was dissolved in 200 ml of isopropyl alcohol
|
Type
|
ADDITION
|
Details
|
the hot solution treated with decolorizing charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
the filtrate diluted with 300 ml of n-hexane
|
Type
|
CUSTOM
|
Details
|
The crystalline precipitate was collected
|
Type
|
CUSTOM
|
Details
|
dried in an oven at 80° C.
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1C(NC(=C(C1)C1=CC=NC=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |